molecular formula C17H22BrNO6 B1397719 (2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354484-77-7

(2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1397719
M. Wt: 416.3 g/mol
InChI Key: LGYXPIFCCHJFHZ-AAEUAGOBSA-N
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Description

The compound “(2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid” has a CAS No. of 1354484-77-7 . It has a molecular weight of 416.26 and a molecular formula of C17H22BrNO6 .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

The asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives using cationic rhodium complexes, including ligands related to the (2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, demonstrates the compound's utility in producing enantiomerically pure substances (Takahashi & Achiwa, 1989). This process highlights its importance in asymmetric synthesis, enabling the creation of compounds with specific chiral configurations which are critical in drug development and various biochemical applications.

Structural Analysis

The structural analysis of related pyrrolidine derivatives, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, underscores the compound's relevance in studying molecular conformations and interactions (Yuan et al., 2010). These studies are pivotal for understanding how molecular structure affects the properties and reactivity of chemical substances.

Development of New Synthetic Methods

The synthesis of enantiomerically pure compounds, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, from L-aspartic acid beta-tert-butyl ester, showcases innovative approaches to creating valuable chiral molecules for pharmaceuticals and materials science (Xue et al., 2002). This methodological advancement contributes to the efficiency and specificity of chemical synthesis, crucial for the development of novel drugs and materials with tailored properties.

Catalytic Applications

Research into platinum-catalyzed asymmetric hydroformylation of olefins using ligands derived from (2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid highlights the compound's utility in catalysis (Stille et al., 1991). These catalytic processes are fundamental in creating a wide array of industrial chemicals, pharmaceuticals, and polymers, emphasizing the compound's versatility and importance in chemical manufacturing.

properties

IUPAC Name

(2S,4S)-4-(2-bromo-4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO6/c1-17(2,3)25-16(22)19-9-11(8-13(19)15(20)21)24-14-6-5-10(23-4)7-12(14)18/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYXPIFCCHJFHZ-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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